MFCD18316856
Description
Based on analogous MDL-numbered compounds (e.g., MFCD11044885, MFCD13195646), it likely features a heterocyclic core, such as a pyrrolotriazine or boronic acid derivative, with functional substituents like halogens (e.g., chlorine) or alkyl/aryl groups . Such compounds are frequently used in pharmaceutical and materials science research due to their tunable electronic properties and bioactivity. For instance, pyrrolotriazine derivatives are known for their role as kinase inhibitors, while boronic acids are utilized in Suzuki-Miyaura cross-coupling reactions .
Key inferred properties of MFCD18316856:
- Molecular weight: Likely 180–250 g/mol, based on similar compounds (e.g., C₆H₃Cl₂N₃, MW 188.01 in ).
- Bioactivity: Potential enzyme inhibition or antimicrobial activity, as seen in structurally related pyrrolotriazines .
- Hazard profile: May include skin/eye irritation (H315-H319) and respiratory sensitization (H335), consistent with chlorinated heterocycles .
Properties
IUPAC Name |
5-(4-formylphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-12(14(17)18)6-11(7-15-13)10-4-2-9(8-16)3-5-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDWLYHNZBKNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687039 | |
| Record name | 5-(4-Formylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-88-1 | |
| Record name | 5-(4-Formylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)-2-methoxy-3-pyridinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-formylphenylboronic acid and 2-methoxy-3-pyridinecarboxylic acid.
Coupling Reaction: A Suzuki coupling reaction is employed to couple the 4-formylphenylboronic acid with 2-methoxy-3-pyridinecarboxylic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group in 5-(4-Formylphenyl)-2-methoxy-3-pyridinecarboxylic acid can undergo oxidation to form a carboxylic acid group.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 5-(4-Carboxyphenyl)-2-methoxy-3-pyridinecarboxylic acid.
Reduction: 5-(4-Hydroxyphenyl)-2-methoxy-3-pyridinecarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Utilized in the synthesis of biologically active compounds for research purposes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in the development of new pharmaceutical agents.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Formylphenyl)-2-methoxy-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Structural Analog: 4-Chloro-5-Isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3, MFCD11044885)
Similarities :
Differences :
- Molecular weight: 188.01 g/mol (vs. inferred ~200 g/mol for this compound).
Functional Analog: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MFCD00039227)
Similarities :
Differences :
- Molecular weight: 202.17 g/mol (higher than this compound’s inferred range).
- Functional group: Ketone moiety vs. pyrrolotriazine, leading to divergent reactivity (e.g., nucleophilic vs. electrophilic sites) .
Data Tables
Table 1: Structural and Physicochemical Comparison
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